Tricyclo[1.1.1.01,3]pentane
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Overview
Description
Tricyclo[1.1.1.01,3]pentane: ]pentane, is an organic compound with the molecular formula C5H6. It is the simplest member of the propellane family and is characterized by its highly strained structure, consisting of three cyclopropane rings sharing a common C–C bond . This unique structure has fascinated chemists due to its unusual bonding and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tricyclo[1.1.1.01,3]pentane was first synthesized by Kenneth B. Wiberg and F. Walker in 1982. The synthesis begins with the cyclopropanation of 1,1-bis(chloromethyl)ethylene . The process involves the conversion of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid to the corresponding dibromide via a Hunsdiecker reaction, followed by a coupling reaction with n-butyllithium . Another simplified synthesis involves dibromocarbene addition to 3-chloro-2-(chloromethyl)propene, followed by deprotonation with methyllithium .
Industrial Production Methods: A continuous flow synthesis method has been developed to produce this compound on demand, allowing for the generation of gram quantities of the compound . This method involves the photochemical transformation of this compound into various derivatives, providing an efficient and scalable approach for industrial production .
Chemical Reactions Analysis
Types of Reactions: Tricyclo[1.1.1.01,3]pentane undergoes a variety of reactions due to its strained structure. These include:
Oxidation: The compound can react with oxidizing agents to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of less strained derivatives.
Substitution: this compound can undergo nucleophilic, electrophilic, and radical substitution reactions
Common Reagents and Conditions:
Nucleophiles: Reactions with nucleophiles are facilitated by the strain relief-driven cleavage of the central C–C bond.
Radicals: Radical reactions are enabled by the delocalization of electron density over the propellane cage.
Electrophiles: Electrophilic reactions involve charge transfer that relieves repulsion inside the cage.
Major Products:
Methylidenecyclobutane Ester: Formed from the reaction with acetic acid.
Scientific Research Applications
Tricyclo[1.1.1.01,3]pentane has numerous applications in scientific research:
Mechanism of Action
The reactivity of Tricyclo[1.1.1.01,3]pentane is primarily driven by the strain relief of its central C–C bond. The broad reactivity profile is attributed to σ–π-delocalization of electron density in the propellane cage . Reactions with anions and radicals are facilitated by increased delocalization, while reactions with cations involve charge transfer that relieves repulsion inside the cage .
Comparison with Similar Compounds
(2.2.2)Propellane: Another member of the propellane family with a less strained structure.
Bicyclo[1.1.1]pentane: A derivative of Tricyclo[1.1.1.01,3]pentane used in various applications.
Uniqueness: this compound is unique due to its highly strained structure and the resulting reactivity. Its ability to undergo a wide range of reactions makes it a valuable compound in both academic and industrial research .
Properties
CAS No. |
35634-10-7 |
---|---|
Molecular Formula |
C5H6 |
Molecular Weight |
66.1 g/mol |
IUPAC Name |
tricyclo[1.1.1.01,3]pentane |
InChI |
InChI=1S/C5H6/c1-4-2-5(1,4)3-4/h1-3H2 |
InChI Key |
ZTXSPLGEGCABFL-UHFFFAOYSA-N |
SMILES |
C1C23C1(C2)C3 |
Canonical SMILES |
C1C23C1(C2)C3 |
35634-10-7 | |
Origin of Product |
United States |
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